molecular formula C22H28N4 B15110838 N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15110838
M. Wt: 348.5 g/mol
InChI Key: NAZYDBBASHIVDR-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H28N4/c1-3-10-19-15-20(23-18-13-8-5-9-14-18)26-22(24-19)21(16(2)25-26)17-11-6-4-7-12-17/h4,6-7,11-12,15,18,23H,3,5,8-10,13-14H2,1-2H3

InChI Key

NAZYDBBASHIVDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4

Origin of Product

United States

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